molecular formula C8H10N2O2 B13611942 N',4-dihydroxy-3-methylbenzene-1-carboximidamide

N',4-dihydroxy-3-methylbenzene-1-carboximidamide

Cat. No.: B13611942
M. Wt: 166.18 g/mol
InChI Key: FEAKIOGJIPJZCC-UHFFFAOYSA-N
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Description

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide is an organic compound with a complex structure that includes hydroxyl groups, a methyl group, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide typically involves multi-step organic reactions One common method includes the nitration of 3-methylphenol to introduce a nitro group, followed by reduction to form the corresponding amine The amine is then reacted with cyanogen bromide to form the carboximidamide group

Industrial Production Methods

Industrial production of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form corresponding amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’,4-dihydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carboximidamide group may interact with nucleophilic sites on proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methylbenzene-1-carboximidamide
  • N’,4-dihydroxybenzene-1-carboximidamide
  • 3-methylbenzene-1-carboximidamide

Uniqueness

N’,4-dihydroxy-3-methylbenzene-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N',4-dihydroxy-3-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-5-4-6(8(9)10-12)2-3-7(5)11/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

FEAKIOGJIPJZCC-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/O)/N)O

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)N)O

Origin of Product

United States

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